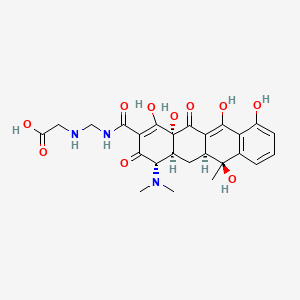
Glycocycline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycocycline is a class of antibiotics derived from tetracycline. These compounds are specifically designed to overcome two common mechanisms of tetracycline resistance: resistance mediated by acquired efflux pumps and ribosomal protection . The most well-known this compound is tigecycline, which has been approved for clinical use .
Vorbereitungsmethoden
Glycocyclines are synthesized by making modifications to tetracyclines. For example, tigecycline is synthesized by adding a bulky N,N-dimethylglycylamido side chain to position 9 of minocycline . This modification makes the compound less susceptible to tetracycline resistance mechanisms. Industrial production methods involve complex chemical synthesis and purification processes to ensure the compound’s efficacy and safety .
Analyse Chemischer Reaktionen
Glycocyclines undergo various chemical reactions, including:
Oxidation: Glycocyclines can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in glycocyclines, altering their chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are modified glycocycline compounds with enhanced antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Glycocyclines have a wide range of scientific research applications:
Wirkmechanismus
Glycocyclines block protein synthesis in bacteria by binding to the 30S ribosomal subunit. This prevents the amino-acyl tRNA from binding to the A site of the ribosome, thereby inhibiting bacterial reproduction . The addition of the N,N-dimethylglycylamido group enhances the binding affinity of glycocyclines to the ribosome, making them more effective than tetracyclines .
Vergleich Mit ähnlichen Verbindungen
Glycocyclines are compared with tetracyclines, such as tetracycline, doxycycline, and minocycline. While tetracyclines are effective against a broad spectrum of bacteria, their use has been limited due to the emergence of resistant organisms . Glycocyclines, on the other hand, exhibit more potent activity against tetracycline-resistant organisms with efflux and ribosomal protection mechanisms of resistance . Tigecycline, the most developed glycocycline, is only available in an injectable formulation, unlike currently marketed tetracyclines that are available in oral dosage forms .
Similar compounds include:
- Tetracycline
- Doxycycline
- Minocycline
Glycocyclines are unique in their ability to overcome tetracycline resistance mechanisms, making them valuable in the treatment of multidrug-resistant bacterial infections .
Eigenschaften
Molekularformel |
C25H29N3O10 |
|---|---|
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]acetic acid |
InChI |
InChI=1S/C25H29N3O10/c1-24(37)10-5-4-6-13(29)15(10)19(32)16-11(24)7-12-18(28(2)3)20(33)17(22(35)25(12,38)21(16)34)23(36)27-9-26-8-14(30)31/h4-6,11-12,18,26,29,32,35,37-38H,7-9H2,1-3H3,(H,27,36)(H,30,31)/t11-,12-,18-,24+,25-/m0/s1 |
InChI-Schlüssel |
COHHCDMICDJRCQ-ZVKUQKJHSA-N |
Isomerische SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O |
Kanonische SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O |
Synonyme |
glycinemethyltetracycline glycocycline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















